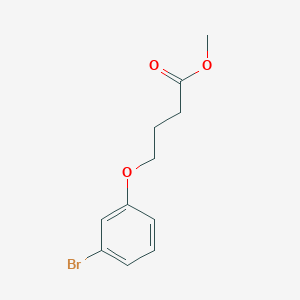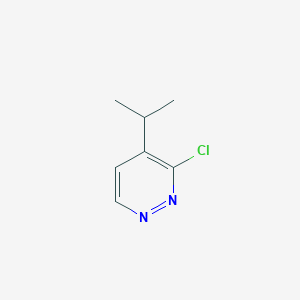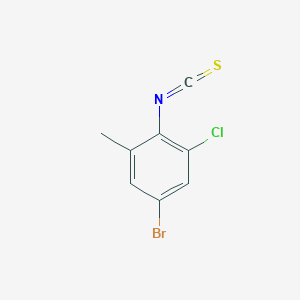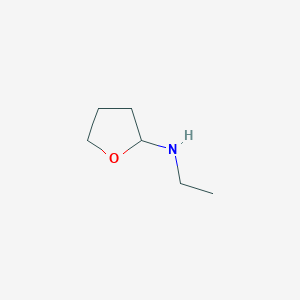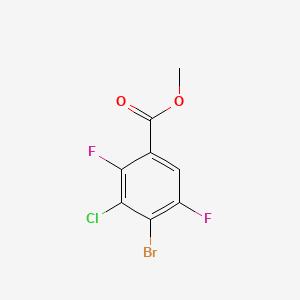
Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of methyl benzoate using bromine, chlorine, and fluorine sources under controlled conditions.
Esterification: The benzoic acid precursor can be esterified with methanol in the presence of a strong acid catalyst to form the desired ester.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, followed by purification steps to isolate the target compound. The process requires careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and heat.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Strong nucleophiles, such as sodium amide, in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used as a fluorescent probe in biological studies due to its ability to absorb and emit light at specific wavelengths.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, leading to a measurable response. The exact pathways involved would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-3-chloro-benzoate
Methyl 4-bromo-2,5-difluoro-benzoate
Methyl 3-chloro-2,5-difluoro-benzoate
Uniqueness: Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate is unique due to the presence of multiple halogens on the benzene ring, which can influence its reactivity and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C8H4BrClF2O2 |
|---|---|
Molekulargewicht |
285.47 g/mol |
IUPAC-Name |
methyl 4-bromo-3-chloro-2,5-difluorobenzoate |
InChI |
InChI=1S/C8H4BrClF2O2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,1H3 |
InChI-Schlüssel |
ZYCUBHIAODXYKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1F)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


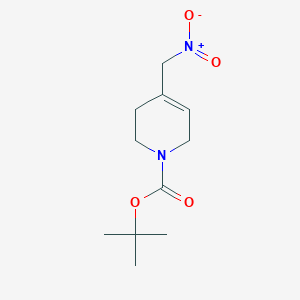
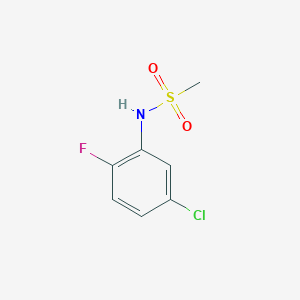
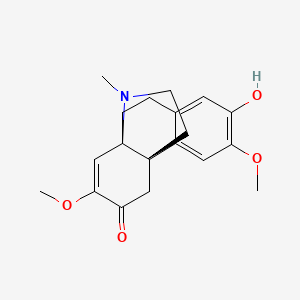
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)


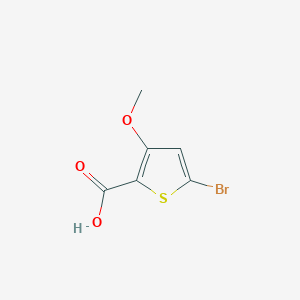
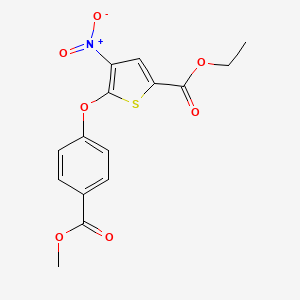
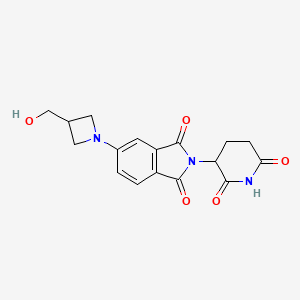
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
